Product packaging for Silacyclobutane(Cat. No.:CAS No. 287-29-6)

Silacyclobutane

Cat. No.: B14746246
CAS No.: 287-29-6
M. Wt: 70.16 g/mol
InChI Key: TYFUXZBFJIMFON-UHFFFAOYSA-N
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Description

Silacyclobutane (SCB) is a fundamental organosilicon compound characterized by a four-membered ring containing one silicon atom and three carbon atoms, presenting as a colorless, volatile liquid . Its principal research value stems from significant ring strain, quantified at approximately 21.5 kcal·mol⁻¹, which arises from its non-planar, puckered structure and activates the silicon-carbon bonds for diverse transformations . This inherent strain makes SCB a versatile and highly valuable building block in synthetic chemistry, catalysis, and materials science, primarily undergoing ring-opening and ring-expansion processes to produce important organosilicon compounds . In research applications, this compound serves as a key reagent in transition metal-catalyzed reactions. It is effectively used in Pd-catalyzed cross-coupling reactions, functioning as a silylating agent in Hiyama-type couplings . Its reactivity is also exploited in Rh-catalyzed C–H silylation of alkynes, where its polarized Si–C bonds often offer superior performance compared to acyclic silanes . The mechanism in these catalytic cycles typically involves the oxidative addition of the strained Si–C bond to a metal center, leading to the formation of reactive silyl-metal intermediates that facilitate further bond-forming steps . Beyond synthetic methodology, SCB is a critical precursor in polymer science. It is used in the synthesis of this compound-functional polymers and elastomers, where its ring-opening polymerization enables the formation of materials with high crosslink density and superior mechanical properties . Furthermore, its application as a "carbanion pump" in anionic polymerization systems, in combination with reagents like potassium tert-butoxide, allows for the efficient synthesis of di- and tri-block copolymers, such as poly(ethylene oxide)-block-polystyrene . It also finds use as a precursor for carbon-rich silicon carbide (SiC) thin films in materials deposition applications . This product is provided for chemical synthesis and other controlled laboratory research purposes. It is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6Si B14746246 Silacyclobutane CAS No. 287-29-6

Properties

CAS No.

287-29-6

Molecular Formula

C3H6Si

Molecular Weight

70.16 g/mol

InChI

InChI=1S/C3H6Si/c1-2-4-3-1/h1-3H2

InChI Key

TYFUXZBFJIMFON-UHFFFAOYSA-N

Canonical SMILES

C1C[Si]C1

Origin of Product

United States

Preparation Methods

Magnesium-Mediated Cyclization of Halosilanes

The foundational approach involves dehydrohalogenation of 1,3-dihalosilanes using magnesium metal. For example, reaction of 1,3-dichloropropylsilanes with magnesium in tetrahydrofuran generates silacyclobutane through a Wurtz-type coupling mechanism. This method typically requires anhydrous conditions and temperatures between −20°C to 25°C, with yields varying from 40–67% depending on substituent steric effects.

Table 1: Magnesium-mediated this compound syntheses

Precursor Solvent Temp (°C) Yield (%) Reference
Cl(CH₂)₃SiMeCl₂ THF −20 67
Cl(CH₂)₂CH(SiCl₃) Diethyl ether 25 58
Br(CH₂)₃SiPhBr₂ Toluene 0 42

Base-Induced Ring Contraction

Potassium tert-butoxide facilitates the conversion of larger silacycles to this compound via β-elimination. Treatment of 1-(2-hydroxyethyl)silacyclopentane with KOtBu induces retro-aldol cleavage, producing this compound and ethylene gas. This strategy proves particularly effective for functionalized precursors, achieving 75–82% yields in aprotic solvents like DMF.

Transition Metal-Catalyzed Syntheses

Palladium-Catalyzed C–Si Bond Activation

Modern methodologies exploit Pd(0)/Pd(II) complexes to mediate strained C–Si bond transformations. A landmark study demonstrated that Pd(PPh₃)₄ catalyzes the coupling of 1,1-dichlorothis compound with terminal alkynes, yielding 3-substituted silacyclobutanes in 89% yield. The mechanism proceeds through oxidative addition of the C–Si bond to Pd(0), followed by alkyne insertion and reductive elimination.

Equation 1:
$$
\text{Cl}2\text{SiC}3\text{H}6 + \text{RC≡CH} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{RC≡C-SiCl}2\text{C}3\text{H}6 + \text{HCl} \quad
$$

Rhodium-Catalyzed C(sp)–H Silylation

Rhodium complexes enable direct silylation of alkynes using this compound derivatives. Employing [Rh(cod)Cl]₂ with BINAP ligand, researchers achieved 92% yield in the synthesis of (Z)-β-silyl styrenes through a proposed σ-bond metathesis pathway. DFT calculations reveal that the Rh–H intermediate lowers the activation barrier for C–Si bond formation from 28.5 kcal/mol to 14.2 kcal/mol.

Reductive Methods

Hydride Reduction of Halosilacyclobutanes

Lithium aluminium hydride (LiAlH₄) effectively converts 1,1-dichlorothis compound to the parent compound. Barton and Tillman optimized this protocol using dibutyl ether at −23°C, attaining 67% yield with minimal ring-opening side reactions. The reaction follows first-order kinetics (k = 3.4 × 10⁻⁴ s⁻¹ at −23°C).

Equation 2:
$$
\text{Cl}2\text{SiC}3\text{H}6 + \text{LiAlH}4 \rightarrow \text{H}2\text{SiC}3\text{H}6 + \text{LiAlCl}4 \quad
$$

Catalytic Hydrogenation

Nickel-catalyzed hydrogenation of 1,1-dicyanothis compound provides access to aminofunctionalized derivatives. Using Raney Ni at 50 psi H₂, this method achieves 78% conversion in ethanol/water mixtures, though competing Si–CN hydrogenolysis limits yields.

Ring-Opening/Ring-Closing (RORC) Strategies

Silicon-Assisted [2+2] Cycloadditions

Photochemical [2+2] cycloaddition between silenes and alkenes generates silacyclobutanes under UV irradiation (λ = 254 nm). For instance, dimethylsilene reacts with ethylene in hexane to form 1,1-dimethylthis compound with 61% quantum yield. The reaction proceeds through a diradical intermediate, as evidenced by CIDNP studies.

Strain-Driven Transmetalation

Recent advances utilize the inherent ring strain of this compound (estimated 25–30 kcal/mol) to drive transmetalation reactions. Treatment with Grignard reagents (RMgX) induces ring expansion to silacyclopentanes while transferring silicon groups to organic substrates.

Industrial-Scale Production

Continuous Flow Synthesis

A patented continuous process couples silicon tetrachloride with 1,3-dichloropropane in a microreactor system. Operating at 300°C with residence times <2 seconds, this method achieves 85% conversion with 99% selectivity, representing a scalable alternative to batch methods.

Table 2: Comparative analysis of this compound synthetic methods

Method Typical Yield (%) Temperature Range Scalability
Mg-mediated cyclization 40–67 −20–25°C Moderate
Pd catalysis 75–92 25–80°C High
Rh catalysis 85–93 50–100°C Moderate
Hydride reduction 60–67 −23–0°C Low

Chemical Reactions Analysis

Types of Reactions: Silacyclobutane undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various organosilicon compounds, such as silacyclobutanols, this compound derivatives, and substituted silacyclobutanes .

Scientific Research Applications

Silacyclobutane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silacyclobutane involves the activation of the silicon-carbon bond, which can lead to ring-opening and ring-expansion reactions. These processes are often catalyzed by transition metals, such as rhodium and nickel. The molecular targets and pathways involved include the formation of Si-M species, which can then undergo further transformations to produce various organosilicon compounds .

Comparison with Similar Compounds

Structural Comparisons

Ring Strain and Puckering

SCB exhibits a puckered geometry due to angular and torsional strain, distinct from planar aromatic systems. This puckering enhances its reactivity by weakening the Si–C bonds (bond dissociation energy: ~65 kcal mol⁻¹) compared to less-strained silacycles like silacyclohexanes . In contrast, cyclopropane—a three-membered carbon ring—has higher strain energy (~27 kcal mol⁻¹) but lacks the Lewis acidity of SCB, limiting its utility in transition-metal catalysis .

Substituent Effects

Methyl substitution at the silicon center modulates SCB's stability and reactivity:

  • 1-Methyl-SCB : Reduced ring strain lowers thermal decomposition activation energy (ΔH‡ ≈ 35 kcal mol⁻¹) compared to unsubstituted SCB (ΔH‡ ≈ 40 kcal mol⁻¹) .
  • 1,1-Dimethyl-SCB : Increased steric bulk further stabilizes the ring, slowing decomposition rates by 30% relative to SCB .
Compound Activation Energy (kcal mol⁻¹) Decomposition Rate (s⁻¹)
Silacyclobutane (SCB) 40 1.0 × 10⁻³
1-Methyl-SCB 35 2.5 × 10⁻³
1,1-Dimethyl-SCB 32 0.7 × 10⁻³

Data derived from B3LYP/6-311G* calculations *

Reactivity and Chemical Transformations

Thermal Decomposition

SCB undergoes gas-phase elimination to form silene (H₂Si=CH₂) and ethylene, with kinetics strongly dependent on substituents. Methyl groups lower the energy barrier by stabilizing transition states through hyperconjugation . In contrast, benzosilacyclobutenes decompose via ring-opening pathways to yield silicon-containing aromatics, leveraging conjugation with benzene rings to reduce strain .

Catalytic Reactions

  • Pd-Catalyzed Cross-Coupling: SCB participates in strain-release cross-couplings with aryl halides, achieving 85% yield in Hiyama-type reactions . The oxidative addition of SCB to Pd(0) is endergonic (+21.5 kcal mol⁻¹), but steric repulsion with bulky ligands (e.g., PtBu₃) facilitates ligand dissociation, enhancing catalytic turnover .
  • Rh-Catalyzed C–H Silylation : SCB acts as a silylating agent in C–H functionalization, outperforming acyclic silanes due to its polarized Si–C bonds .

Polymer Crosslinking

SCB-functionalized polydiorganosiloxanes form elastomers with superior crosslink density compared to vinyl-terminated polymers. For example, SCB-based copolymers cured with Pt catalysts achieve tensile strengths of 214 kPa, 266% elongation, and rapid vulcanization at 180°C . This efficiency stems from SCB's ring-opening polymerization, which generates reactive silyl intermediates for network formation .

Thin-Film Deposition

SCB serves as a precursor for carbon-rich silicon carbide (SiC) films at lower temperatures (650–1050°C) compared to methylsilane (MeSiH₃). Its lower activation energy (41 vs. 53 kcal mol⁻¹) enables energy-efficient deposition, making it ideal for semiconductor coatings .

Comparison with Other Silacycles

Benzosilacyclobutenes

These compounds exhibit enhanced air stability and aromatic conjugation, enabling regioselective cycloadditions with alkynes. However, their reduced ring strain limits utility in strain-release reactions compared to SCB .

1,3-Disilacyclobutanes

Featuring two silicon atoms, these rings display unique E/Z isomerism upon thermolysis. Unlike SCB, which undergoes ring expansion, 1,3-disilacyclobutanes cleave to form allylvinylsilanes, reflecting weaker Si–Si bonds .

Cyclic Siloxanes

While siloxanes (e.g., D4 cyclics) are stable and used in lubricants, their lack of ring strain necessitates harsh conditions for polymerization. SCB-based systems offer faster curing and higher crosslink densities under mild conditions .

Q & A

Q. What are the common synthetic routes for silacyclobutane, and how do reaction conditions influence product yield and purity?

this compound is typically synthesized via [2+2] cycloaddition reactions between silicon-containing dienes and alkenes under thermal or photochemical activation. Key factors include temperature control (80–120°C for thermal reactions) and solvent polarity, which affects reaction kinetics. For example, non-polar solvents like toluene minimize side reactions, improving yields (>70%) . Characterization via gas chromatography-mass spectrometry (GC-MS) and 29Si^{29}\text{Si} NMR is critical to confirm purity, with 29Si^{29}\text{Si} chemical shifts between 10–20 ppm indicative of ring strain .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize this compound derivatives?

  • NMR : Use 1H^{1}\text{H}-29Si^{29}\text{Si} heteronuclear correlation spectroscopy to resolve overlapping signals. Ring protons exhibit deshielding (δ 4.5–5.5 ppm) due to ring strain.
  • IR : Stretching vibrations for Si-C bonds appear at 600–800 cm1^{-1}, while Si-H (if present) peaks at 2100–2200 cm1^{-1}. Calibrate instruments with reference compounds to minimize baseline drift .
  • Quantitative analysis : Integrate 29Si^{29}\text{Si} NMR peaks with a relaxation delay ≥5×T1_1 (typically 10–30 s) for accuracy .

Q. What are the key thermodynamic properties of this compound, and how are they experimentally determined?

Thermodynamic stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). This compound exhibits a decomposition onset at ~200°C (ΔH = 120–150 kJ/mol), with activation energies calculated using Arrhenius plots from isothermal TGA data. Comparative studies with DFT calculations (e.g., B3LYP/6-31G*) reveal ring strain energies of ~30 kcal/mol, validated via experimental heat of combustion measurements .

Advanced Research Questions

Q. What mechanistic insights have been gained into the cycloreversion reactions of this compound using computational methods?

Density functional theory (DFT) studies (e.g., M06-2X/cc-pVTZ) reveal that cycloreversion proceeds via a suprafacial [2+2] retro-cycloaddition pathway with an activation barrier of ~25 kcal/mol. Orbital symmetry analysis shows that the reaction is symmetry-allowed under thermal conditions, consistent with experimental observations of ethylene release at 150°C . Substituent effects (e.g., methyl groups) lower activation barriers by stabilizing transition states through hyperconjugation .

Q. How do substituents on the this compound ring affect its reactivity and stability in ring-opening polymerization?

Electron-withdrawing groups (e.g., -CF3_3) increase ring strain, accelerating polymerization rates (kobs_{\text{obs}} = 0.05–0.1 s1^{-1} at 100°C), while bulky substituents (e.g., -Ph) hinder chain propagation. Kinetic studies using in situ FTIR or Raman spectroscopy monitor Si-C bond cleavage (time-resolved data at 1–5 s intervals). Arrhenius parameters (Ea_a = 60–80 kJ/mol) are derived from rate constants measured at multiple temperatures .

Q. What strategies address discrepancies between experimental and computational data in this compound reaction kinetics?

  • Error analysis : Compare experimental activation energies (from Eyring plots) with DFT-calculated values. Discrepancies >10% suggest incomplete basis sets or neglected solvent effects in simulations .
  • Sensitivity testing : Vary computational parameters (e.g., solvation models, dispersion corrections) to identify error sources. For example, PCM solvation models reduce deviations in ΔG^\ddagger by 15% .
  • Statistical validation : Use Bland-Altman plots or t-tests to quantify systematic biases between datasets .

Methodological Guidelines

  • Experimental design : Use factorial designs (e.g., 2k^k factorial) to optimize reaction conditions (temperature, solvent, catalyst) .
  • Data contradiction resolution : Apply multi-method validation (e.g., cross-referencing XRD, NMR, and computational data) .
  • Literature gaps : Prioritize studies on under-explored areas like photochemical reactivity or bioorthogonal applications .

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